Higher Computed Lipophilicity vs. Methyl and Unsubstituted Analogs
The target compound exhibits an XLogP3 value of 2.2, compared with 1.8 for the N-methyl analog (CAS 87394-59-0) and 1.3 for the unsubstituted piperazine (CAS 87394-56-7) [1][2][3]. This represents a +0.4 and +0.9 log-unit increase, respectively. The experimental context is the PubChem XLogP3 3.0 computational engine, which applies a training set of >13,000 experimental logP measurements and is a community-standard predictor [1]. A higher logP within the 2–3 range is generally associated with improved passive membrane permeability and enhanced blood-brain barrier partitioning, a critical parameter for CNS-targeted library design.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1-(3-Bromopyridin-2-yl)-4-methylpiperazine: 1.8; 1-(3-Bromopyridin-2-yl)piperazine: 1.3 |
| Quantified Difference | +0.4 log units vs. methyl analog; +0.9 log units vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Procurement of the ethyl analog over the methyl or unsubstituted version is justified when the synthetic target is a CNS-active compound requiring passive blood-brain barrier penetration.
- [1] PubChem, CID 61374109, 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine, XLogP3-AA = 2.2. View Source
- [2] PubChem, CID 12203911, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, XLogP3-AA = 1.8. View Source
- [3] PubChem, CID 13298529, 1-(3-Bromopyridin-2-yl)piperazine, XLogP3-AA = 1.3. View Source
